Cas no 26718-90-1 (Eicosanoic acid,1-methylethyl ester)

Eicosanoic acid, 1-methylethyl ester (isopropyl eicosanoate) is a fatty acid ester derived from eicosanoic acid (arachidic acid) and isopropanol. This compound is characterized by its long hydrocarbon chain, which imparts lipophilic properties, making it suitable for applications requiring non-polar solvents or emollients. Its ester linkage enhances stability and reduces reactivity compared to the free acid. The branched isopropyl group may improve solubility in organic matrices. Typical uses include lubricants, cosmetic formulations, and specialty chemical synthesis, where its low volatility and hydrophobic nature are advantageous. The ester’s structure also suggests potential as a plasticizer or surfactant intermediate. Handling should follow standard organic chemical safety protocols.
Eicosanoic acid,1-methylethyl ester structure
26718-90-1 structure
Product Name:Eicosanoic acid,1-methylethyl ester
CAS No:26718-90-1
MF:C23H46O2
MW:354.610147953033
CID:267480
PubChem ID:3015298
Update Time:2025-06-09

Eicosanoic acid,1-methylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Eicosanoic acid,1-methylethyl ester
    • propan-2-yl icosanoate
    • 1-Methylethyl eicosanoate
    • 1-methylethyl icosanoate
    • Eicosanoic acid, isopropyl eyster
    • Isopropyl arachidate
    • Isopropyl icosanoate
    • NS00013784
    • E77639
    • C5WR9XR69G
    • SCHEMBL6274309
    • 26718-90-1
    • EINECS 247-919-5
    • Eicosanoic acid, isopropyl ester
    • Eicosanoic acid, 1-methylethyl ester
    • AS-82110
    • DTXSID10181218
    • Inchi: 1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22(2)3/h22H,4-21H2,1-3H3
    • InChI Key: WLMTYYBAGSMBPQ-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C(CCCCCCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 354.34998
  • Monoisotopic Mass: 354.35
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 20
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 10.4

Experimental Properties

  • Density: 0.86
  • Boiling Point: 394.4°Cat760mmHg
  • Flash Point: 195.8°C
  • Refractive Index: 1.448
  • PSA: 26.3

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Additional information on Eicosanoic acid,1-methylethyl ester

Eicosanoic acid,1-methylethyl ester (CAS No. 26718-90-1): A Comprehensive Overview

Eicosanoic acid,1-methylethyl ester, identified by the chemical compound code CAS No. 26718-90-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, belonging to the class of fatty acid esters, exhibits unique structural and functional properties that make it a subject of interest for various applications, particularly in biochemical and biomedical studies.

The molecular structure of Eicosanoic acid,1-methylethyl ester consists of a long hydrocarbon chain terminated with a carboxylic acid group, which is further esterified with 1-methylethyl. This configuration imparts specific chemical reactivity and solubility characteristics, making it useful in various synthetic and analytical processes. The compound's stability under different environmental conditions and its interaction with biological systems have been extensively studied, contributing to its relevance in modern research.

In recent years, the investigation of fatty acid esters has expanded significantly, with particular focus on their role in metabolic pathways and signaling mechanisms. Eicosanoic acid,1-methylethyl ester has been explored for its potential applications in drug development, where its ability to modulate lipid metabolism and cell signaling has been particularly intriguing. Research has demonstrated that this compound can influence the activity of key enzymes involved in fatty acid synthesis and degradation, thereby offering insights into potential therapeutic strategies for metabolic disorders.

One of the most compelling aspects of Eicosanoic acid,1-methylethyl ester is its interaction with cellular receptors and enzymes. Studies have shown that it can bind to specific receptors involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to affect lipid raft formation and membrane fluidity has been observed in vitro, indicating possible applications in enhancing drug delivery systems.

The synthesis of Eicosanoic acid,1-methylethyl ester involves multi-step organic reactions, typically starting from commercially available precursors such as eicosanoic acid. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These synthetic routes often incorporate catalytic processes that enhance efficiency while minimizing byproduct formation.

From an analytical chemistry perspective, the characterization of Eicosanoic acid,1-methylethyl ester has been achieved through various spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed structural information and confirm the identity of the compound. High-performance liquid chromatography (HPLC) has also been utilized for purification and quantification purposes, ensuring accurate experimental results.

The pharmacological potential of Eicosanoic acid,1-methylethyl ester has prompted several preclinical studies aimed at evaluating its efficacy and safety profiles. Initial findings suggest that it may have therapeutic benefits in conditions related to lipid metabolism disorders. However, further research is necessary to fully understand its mechanisms of action and to explore potential side effects or interactions with other drugs.

In conclusion, Eicosanoic acid,1-methylethyl ester (CAS No. 26718-90-1) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and biological interactions make it a valuable tool for studying metabolic pathways and developing new therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.

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